1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(propan-2-yl)cyclohexanamine
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Overview
Description
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexane ring, and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrazole ring, the introduction of the 3-methylphenyl group, and the attachment of the cyclohexane ring with the isopropylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE: shares structural similarities with other tetrazole-containing compounds and cyclohexylamines.
Indole derivatives: Known for their diverse biological activities and structural complexity.
Cyclohexylamines: Commonly used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H25N5 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[1-(3-methylphenyl)tetrazol-5-yl]-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H25N5/c1-13(2)18-17(10-5-4-6-11-17)16-19-20-21-22(16)15-9-7-8-14(3)12-15/h7-9,12-13,18H,4-6,10-11H2,1-3H3 |
InChI Key |
VFGMLKYDBHLBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)NC(C)C |
Origin of Product |
United States |
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